molecular formula C11H17FN2O B1293400 N-[3-(4-Amino-2-fluorophenoxy)propyl]-N,N-dimethylamine CAS No. 221199-31-1

N-[3-(4-Amino-2-fluorophenoxy)propyl]-N,N-dimethylamine

Cat. No.: B1293400
CAS No.: 221199-31-1
M. Wt: 212.26 g/mol
InChI Key: TZMBJCIZFGGBDX-UHFFFAOYSA-N
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Description

N-[3-(4-Amino-2-fluorophenoxy)propyl]-N,N-dimethylamine is a chemical compound with the molecular formula C11H17FN2O and a molecular weight of 212.26 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a dimethylamine group attached to a phenoxypropyl chain. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-Amino-2-fluorophenoxy)propyl]-N,N-dimethylamine typically involves the reaction of 4-amino-2-fluorophenol with 3-chloropropyl-N,N-dimethylamine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-Amino-2-fluorophenoxy)propyl]-N,N-dimethylamine can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The fluorine atom can be replaced by hydrogen under reductive conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reductive conditions can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Hydrogenated derivatives with the fluorine atom replaced by hydrogen.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(4-Amino-2-fluorophenoxy)propyl]-N,N-dimethylamine is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(4-Amino-2-fluorophenoxy)propyl]-N,N-dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The dimethylamine group can increase the compound’s solubility and facilitate its transport across biological membranes .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-Amino-4-fluorophenoxy)propyl]-N,N-dimethylamine
  • N-[3-(4-Amino-2-chlorophenoxy)propyl]-N,N-dimethylamine
  • N-[3-(4-Amino-2-methylphenoxy)propyl]-N,N-dimethylamine

Uniqueness

N-[3-(4-Amino-2-fluorophenoxy)propyl]-N,N-dimethylamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable tool in scientific research .

Properties

IUPAC Name

4-[3-(dimethylamino)propoxy]-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2O/c1-14(2)6-3-7-15-11-5-4-9(13)8-10(11)12/h4-5,8H,3,6-7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMBJCIZFGGBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649871
Record name 4-[3-(Dimethylamino)propoxy]-3-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221199-31-1
Record name 4-[3-(Dimethylamino)propoxy]-3-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In an analogous procedure to Example 125, 343 mg of the title compound was prepared from {3-[(2-fluoro-4-nitrophenyl)oxy]propyl}dimethylamine to give the desired intermediate as brown oil: 1H NMR (CDCl3, 400 MHz) δ 1.89-1.96 (m, 2H), 2.24 (s, 6H), 2.44 (t, 2H, J=7.1 Hz), 3.49 (brs, 2H), 3.99 (t, 2H, J=6.5 Hz), 6.36 (d, 1H, J=8.6 Hz), 6.45 (dd, 1H, J=12.6 and 2.7 Hz), and 6.81 (dd, 1H, J=9.0 and 9.0 Hz).
Name
title compound
Quantity
343 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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